molecular formula C10H11ClN2 B13767698 2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole CAS No. 68426-73-3

2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13767698
CAS No.: 68426-73-3
M. Wt: 194.66 g/mol
InChI Key: XKIXLCDXGSNKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the chloromethyl group in this compound makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid . This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring. The reaction conditions usually involve heating the reaction mixture to reflux for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the methyl groups at positions 1 and 5.

    2-(Bromomethyl)-1,5-dimethyl-1H-benzo[d]imidazole: Contains a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-1H-benzo[d]oxazole: Contains an oxygen atom in place of the nitrogen atom in the benzimidazole ring.

Uniqueness

2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl group and the methyl groups at positions 1 and 5.

Properties

CAS No.

68426-73-3

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-(chloromethyl)-1,5-dimethylbenzimidazole

InChI

InChI=1S/C10H11ClN2/c1-7-3-4-9-8(5-7)12-10(6-11)13(9)2/h3-5H,6H2,1-2H3

InChI Key

XKIXLCDXGSNKEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)CCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.